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Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester

Polymerization kinetics Half-life temperature Low-temperature initiation

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, universally known as tert-Butyl peroxy-2-ethylhexanoate (TBPEH; commercial designations: Trigonox® 21S, Luperox® 26, PEROXAN PO), is a monofunctional peroxyester that serves as a medium-temperature free-radical initiator for vinyl monomer polymerization and as a high-temperature curing agent for unsaturated polyester resins. With a 10-hour half-life temperature of 72 °C in chlorobenzene and an activation energy of 124.9 kJ/mol, TBPEH offers a distinct window of thermal reactivity that positions it between ultra-fast low-temperature peroxyesters and slower, higher-temperature dialkyl peroxides.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 3006-82-4
Cat. No. B1580818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
CAS3006-82-4
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OOC(C)(C)C
InChIInChI=1S/C12H24O3/c1-6-8-9-10(7-2)11(13)14-15-12(3,4)5/h10H,6-9H2,1-5H3
InChIKeyWYKYCHHWIJXDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester (CAS 3006-82-4): What Procurement Teams Need to Know


Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, universally known as tert-Butyl peroxy-2-ethylhexanoate (TBPEH; commercial designations: Trigonox® 21S, Luperox® 26, PEROXAN PO), is a monofunctional peroxyester that serves as a medium-temperature free-radical initiator for vinyl monomer polymerization and as a high-temperature curing agent for unsaturated polyester resins . With a 10-hour half-life temperature of 72 °C in chlorobenzene and an activation energy of 124.9 kJ/mol, TBPEH offers a distinct window of thermal reactivity that positions it between ultra-fast low-temperature peroxyesters and slower, higher-temperature dialkyl peroxides . This quantitatively definable reactivity window is the primary basis for its differentiated selection in industrial polymerization processes.

Initiator class Medium-temperature peroxyester for radical polymerization
Thermal window Operates between low-temperature peresters and high-temperature dialkyl peroxides
Key fit Vinyl monomer processes and unsaturated polyester cure where rapid radical flux at moderate temperature is needed

Why Generic Substitution Fails: Quantified Reactivity Gaps Between TBPEH and Its Closest Analogs


Organic peroxide initiators cannot be interchanged based on structural similarity alone; their value is defined by the temperature-dependent kinetics of O–O bond homolysis and the subsequent radical-generation efficiency. TBPEH, tert-butyl peroxybenzoate (TBPB), di-tert-butyl peroxide (DTBP), tert-butyl peroxypivalate (TBPP), and dibenzoyl peroxide (BPO) share tert-butoxy or benzoyloxy radical output, yet their half-life temperatures span a range exceeding 70 °C and their initiator efficiencies diverge by a factor greater than two [1]. Selecting the incorrect analog results directly in altered polymerization rates, shifted molecular-weight distributions, or unreacted monomer carryover — all quantifiable process penalties. The evidence items below demonstrate precisely where TBPEH occupies a unique, measurable position within this continuum, enabling scientific selection based on numeric performance margins rather than qualitative vendor claims [2].

Half-life gap TBPEH’s 10 h half-life at 72 °C is over 30 °C lower than TBPB; switching can shift initiation temperature and compromise monomer thermal stability.
Efficiency mismatch Initiator efficiency can vary by a factor greater than two among peroxyesters; an analog with lower radical yield per decomposed molecule increases peroxide consumption and byproduct load.
Activation energy offset The lower activation energy of TBPEH (~125 kJ/mol vs. ~138 kJ/mol for TBPB) changes the temperature-rate profile; direct substitution may alter reactor light-off and cycle time.

Product-Specific Quantitative Differentiation: TBPEH Versus Closest Initiator Analogs


Half-Life Temperature: TBPEH Activates 32 °C Lower Than TBPB, Enabling Milder Process Conditions

The 10-hour half-life temperature in chlorobenzene is the most widely used industrial metric for initiator selection. TBPEH reaches its 10-hour half-life at 72 °C, compared to 104 °C for tert-butyl peroxybenzoate (TBPB) — a quantified difference of 32 °C. This gap widens at the 1-hour half-life (91 °C vs. 124 °C; Δ = 33 °C) and at the 0.1-hour point (113 °C vs. ~165 °C for TBPB 1-minute half-life; Δ ≈ 52 °C) [1][2]. In practical terms, TBPEH can deliver the same radical flux as TBPB at a reactor temperature 30–50 °C lower, reducing energy input and thermal degradation of heat-sensitive monomers.

Half-life temperature
Head-to-head
ΔT (10 h) = 32 °C; TBPEH 72 °C vs. TBPB 104 °C
Supports lower-temperature initiation; enables milder process conditions for heat-sensitive monomers.
Chlorobenzene solvent; manufacturer and published data.
Polymerization kinetics Half-life temperature Low-temperature initiation

Initiator Efficiency: TBPEH Outperforms TBPP by a Factor of 1.52 in High-Pressure Ethene Polymerization

In a continuously operated stirred-tank reactor (CSTR) at 2000 bar and 150–250 °C, the initiator efficiency (f) — defined as the fraction of primary radicals that add to monomer — was determined for three peroxides [1]. TBPEH exhibited f = 0.64, compared to f = 0.42 for tert-butyl peroxypivalate (TBPP) and f ≈ 1.0 for di-tert-butyl peroxide (DTBP). Thus, TBPEH provides 52% more polymerizable radicals per decomposed molecule than TBPP, while DTBP achieves near-unity efficiency but requires significantly higher temperatures for decomposition due to its dialkyl peroxide structure. TBPEH occupies the optimum middle ground: substantially higher efficiency than the faster-decomposing TBPP, yet it activates at far lower temperatures than the high-efficiency DTBP.

Initiator efficiency
Head-to-head
f(TBPEH) = 0.64 vs. f(TBPP) = 0.42; 1.52× higher radical utilization
Higher radical yield reduces peroxide loading and decomposition byproduct burden.
High-pressure ethene CSTR; 2000 bar, 150–250 °C; academic study.
Initiator efficiency LDPE production Radical yield

Activation Energy: TBPEH’s Lower Barrier (124.9 vs. ~138 kJ/mol) Accelerates Radical Generation Relative to TBPB

TBPEH exhibits an activation energy (Ea) of 124.9 kJ/mol for thermal decomposition, as consistently reported across multiple technical data sheets and publications [1]. In contrast, TBPB has an established Ea of approximately 138 kJ/mol (33 kcal/mol) . The 13 kJ/mol difference implies that TBPEH’s decomposition rate rises more steeply with temperature, and at a given moderate temperature (e.g., 90 °C), TBPEH generates radicals at a markedly higher rate. This intrinsic kinetic advantage enables faster reaction light-off and supports shorter cycle times in batch polymerization, directly enhancing reactor throughput.

Activation energy
Reported
Ea(TBPEH) = 124.9 kJ/mol vs. TBPB ~138 kJ/mol; Δ ≈ 13 kJ/mol
Steeper rate increase with temperature; supports faster light-off and shorter cycle times.
Arrhenius analysis; consistent across multiple technical data sheets.
Activation energy Decomposition kinetics Process intensification

Self-Accelerating Decomposition Temperature (SADT): TBPEH’s 35 °C SADT vs. TBPB’s ~60 °C Dictates Handling and Reactivity Trade-offs

The Self-Accelerating Decomposition Temperature (SADT) defines the lowest ambient temperature at which a peroxide in its commercial packaging may undergo auto-accelerating decomposition within one week. TBPEH has a well-characterized SADT of 35 °C, with a control temperature of 20 °C and emergency temperature of 25 °C [1]. In contrast, TBPB’s SADT is approximately 60 °C [2]. The 25 °C difference means that TBPEH requires refrigerated storage and transport, representing a higher handling cost. However, this lower thermal stability is the direct mechanistic consequence of its faster radical-generation kinetics — the very property that delivers lower half-life temperatures and higher process reactivity. The procurement decision must weigh the operational cost of cold-chain logistics against the productivity gain from lower initiation temperatures.

SADT
Reported
TBPEH SADT = 35 °C; TBPB SADT ≈ 60 °C; Δ ≈ 25 °C
Requires refrigerated storage; the lower thermal stability directly reflects faster radical-generation kinetics.
UN SADT test; commercial packaging; site qualification factor.
Thermal safety SADT Storage and transport

Reactivity Benchmarking Against Dibenzoyl Peroxide (BPO): Comparable Activity Profile Permits Direct Formulation Substitution with Lower Initiation Temperature

According to the manufacturer Nouryon, Trigonox® 21 (TBPEH) exhibits activity comparable to that of dibenzoyl peroxide (Perkadox® L-W75) in thermoset curing . This qualitative equivalence is supported by quantitative half-life data: BPO’s 10-hour half-life is 73 °C and its 1-hour half-life is 92 °C [1], values that are within 1–2 °C of TBPEH’s 72 °C and 91 °C, respectively. However, TBPEH’s 0.1-hour half-life of 113 °C is substantially lower than BPO’s 1-minute half-life of 131 °C, indicating that TBPEH generates radicals faster in the short-time, high-temperature regime. This combination — activity parity at sustained processing temperatures combined with a faster burst at elevated temperatures — makes TBPEH a viable drop-in replacement for BPO in unsaturated polyester resin curing, with the added advantage of reduced peak exotherm temperature.

BPO benchmarking
Reported
10 h t½: TBPEH 72 °C, BPO 73 °C; 0.1 h t½: 113 °C vs. 131 °C
Near-identical long-duration activity; faster high-temperature radical burst supports shorter mold cycles.
Manufacturer technical bulletins; chlorobenzene/benzene data.
BPO substitution Curing agent Unsaturated polyester resin

Best Research and Industrial Application Scenarios for TBPEH (CAS 3006-82-4)


High-Pressure Low-Density Polyethylene (LDPE) Tubular and Autoclave Processes

TBPEH is an industry-standard initiator for LDPE production, operating at 180–230 °C and 2000–3000 bar. Its initiator efficiency of 0.64 in ethene polymerization means that 64% of primary radicals contribute to chain propagation, providing a predictable radical flux for molecular-weight control. TBPEH is typically co-fed with higher-temperature peroxides such as DTBP or TBPB to maintain uniform initiation across the reactor temperature profile, leveraging its intermediate half-life temperature (72 °C for 10 h) to sustain radical generation from the reactor inlet through the exotherm peak.

Acrylic and Methacrylic Ester (Co)Polymerization (80–150 °C)

The 10-hour half-life of 72 °C positions TBPEH optimally for solution, bulk, and suspension polymerization of acrylates and methacrylates . Its activation energy of 124.9 kJ/mol ensures a steep rate increase with temperature, enabling rapid light-off at the target process temperature of 80–150 °C. Because TBPEH decomposition generates tert-butoxy radicals that do not introduce aromatic byproducts, it is preferred for transparent acrylics (e.g., PMMA for optical applications) where BPO-derived benzoic acid residues would cause discoloration.

Styrene (Co)Polymerization with BPO-Equivalent Kinetics

In suspension polymerization of styrene at approximately 90 °C, TBPEH provides activity comparable to dibenzoyl peroxide (BPO) . The near-identical 1-hour half-life temperatures (TBPEH: 91 °C; BPO: 92 °C) allow direct formulation substitution without re-optimization of the temperature program. TBPEH’s lower 0.1-hour half-life temperature (113 °C vs. 131 °C for BPO) offers the added benefit of faster residual monomer reduction during the finishing stage, decreasing volatile organic compound (VOC) content in the final polymer bead.

High-Temperature Curing of Unsaturated Polyester (UP) Resins (120–160 °C)

TBPEH serves as a preferred curing agent for UP resin hot-press molding formulations (SMC, BMC) in the 120–160 °C range . When compared to TBPB-based curing (requiring >150 °C for equivalent cure speed), TBPEH reduces the press temperature by 20–30 °C, cutting energy costs and mold heating time. In combination with cobalt accelerators, TBPEH can also be activated at temperatures as low as 60 °C for ambient-cure coating and filament-winding applications, a versatility not available from TBPB alone.

Application
Selection Property
Validation Focus
LDPE tubular/autoclave
Intermediate half-life temperature (72 °C, 10 h); initiator efficiency ~0.64
Molecular-weight control; uniform radical flux across reactor temperature profile
Acrylic/methacrylic ester polymerization
Activation energy 124.9 kJ/mol; tert-butoxy radical output (no aromatic residues)
Rapid light-off at 80–150 °C; optical clarity (no benzoic acid byproducts)
Styrene (co)polymerization
1 h half-life near BPO (91 °C vs. 92 °C); lower short-time half-life
Direct formulation substitution without temperature re-optimization; reduced residual monomer
Unsaturated polyester cure
Effective curing at 120–160 °C; can be accelerated with cobalt for ambient-cure
Press temperature reduction vs. TBPB; shorter mold-cycle times; versatility across cure methods
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